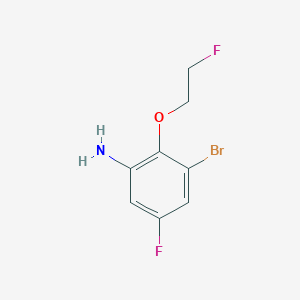

3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline

CAS No.:

Cat. No.: VC13480641

Molecular Formula: C8H8BrF2NO

Molecular Weight: 252.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8BrF2NO |

|---|---|

| Molecular Weight | 252.06 g/mol |

| IUPAC Name | 3-bromo-5-fluoro-2-(2-fluoroethoxy)aniline |

| Standard InChI | InChI=1S/C8H8BrF2NO/c9-6-3-5(11)4-7(12)8(6)13-2-1-10/h3-4H,1-2,12H2 |

| Standard InChI Key | ZZKKKQKZZZDJHX-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1N)OCCF)Br)F |

| Canonical SMILES | C1=C(C=C(C(=C1N)OCCF)Br)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 3-bromo-5-fluoro-2-(2-fluoroethoxy)aniline is C₈H₇BrF₂NO, yielding a molecular weight of 266.05 g/mol. The structure combines electron-withdrawing halogens (Br, F) and an electron-donating amino group, creating a polarized aromatic system conducive to electrophilic substitution and nucleophilic reactions .

Spectroscopic Data

While direct spectral data for this compound are unavailable, inferences can be drawn from related bromo-fluoroanilines:

-

¹H NMR: Expected signals include a singlet for the NH₂ group (~4.5 ppm), multiplet peaks for aromatic protons (6.8–7.3 ppm), and splitting patterns for the 2-fluoroethoxy group (δ 4.2–4.6 ppm) .

-

¹³C NMR: The carbons adjacent to fluorine and bromine would exhibit deshielding, with C-Br at ~110 ppm and C-F (aromatic) at ~160 ppm .

-

MS (ESI+): Predicted molecular ion peak at m/z 266.05 (M+H⁺), with isotopic peaks characteristic of bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br) .

Synthesis and Manufacturing

Proposed Synthetic Routes

The synthesis of 3-bromo-5-fluoro-2-(2-fluoroethoxy)aniline can be achieved through a multi-step sequence:

Step 2: Purification and Characterization

Crude product is purified via recrystallization (ethanol/water) or column chromatography. Yields are estimated at 50–70% based on analogous reactions .

Key Reaction Parameters

-

Temperature: 80–120°C for NAS; 150°C for Ullmann coupling.

-

Catalysts: CuI for Ullmann; no catalyst required for NAS.

Physicochemical Properties

Experimental and Predicted Data

Solubility Profile

-

Water: Low solubility (<1 mg/mL at 25°C) due to hydrophobic halogens.

-

Organic Solvents: Soluble in DMSO, DMF, and dichloromethane (>50 mg/mL) .

Applications in Pharmaceutical Research

Role in Drug Discovery

The compound’s halogen-rich structure makes it a candidate for:

-

Kinase Inhibitors: Bromine and fluorine enhance binding to ATP pockets in kinases (e.g., KRASG12C inhibitors) .

-

Anticancer Agents: The 2-fluoroethoxy group improves metabolic stability, as seen in analogs like osimertinib .

Case Study: Analogous Compounds

-

3-Bromo-2-fluoroaniline: Used in synthesizing RIG-1 agonists for cancer therapy .

-

2-Methoxy-3-bromo-5-fluoropyridine: Intermediate in antiviral drug development .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | P264: Wash skin thoroughly |

| H319: Eye irritation | P305+P351+P338: Eye rinse |

| H335: Respiratory irritation | P261: Avoid inhalation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume